molecular formula C12H14N2O B3359532 1-(Ethoxymethyl)-2-phenylimidazole CAS No. 86119-53-1

1-(Ethoxymethyl)-2-phenylimidazole

Cat. No.: B3359532
CAS No.: 86119-53-1
M. Wt: 202.25 g/mol
InChI Key: JZRJIJXJKJZKNE-UHFFFAOYSA-N
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Description

Fundamental Significance of Functionalized Imidazole (B134444) Scaffolds in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. mdpi.comrsc.orgdovepress.com Its unique electronic characteristics, including its electron-rich nature, allow it to readily bind to a variety of enzymes, proteins, and receptors. dovepress.comresearchgate.netresearchgate.net This versatile scaffold is found in numerous natural products, such as the amino acid histidine, histamine, and biotin, as well as in a wide array of synthetic pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgdovepress.comresearchgate.net

The ability to introduce various functional groups onto the imidazole core allows for the fine-tuning of its physicochemical and pharmacological properties. mdpi.comnih.gov This functionalization is a key strategy in drug discovery, enabling the development of new therapeutic agents. dovepress.comnih.gov The synthesis of mono-, di-, tri-, and even tetrasubstituted imidazoles provides access to a vast chemical space, making the imidazole scaffold a rich source of molecular diversity. mdpi.com

Evolution and Strategic Importance of Protecting Groups in Heterocyclic Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is achieved through the use of protecting groups. organic-chemistry.orgwikipedia.orguchicago.edu A protecting group is a reversibly formed derivative of a functional group that is stable to specific reaction conditions and can be selectively removed later in the synthetic sequence. organic-chemistry.orguchicago.edu

The use of protecting groups is particularly crucial in heterocyclic chemistry, where the presence of multiple reactive sites, such as the nitrogen atoms in the imidazole ring, can lead to a lack of selectivity in reactions. youtube.com The development of a wide array of protecting groups with different stabilities and deprotection conditions has been a significant advancement in organic synthesis. organic-chemistry.orgacs.org This allows for "orthogonal protection," a strategy where multiple protecting groups can be selectively removed in any order without affecting the others. wikipedia.orguchicago.edu

For imidazoles, protecting the N-H group is a common strategy to control regioselectivity during functionalization. youtube.comacs.org Various protecting groups have been developed for this purpose, each with its own advantages and limitations regarding ease of introduction, stability, and conditions for removal. acs.orgacs.orgarkat-usa.org

Positioning of 1-(Ethoxymethyl)-2-phenylimidazole within the Broader Context of N1-Substituted Imidazole Chemistry

This compound is an example of an N1-substituted imidazole, where an ethoxymethyl (EOM) group is attached to one of the nitrogen atoms of the 2-phenylimidazole (B1217362) core. The ethoxymethyl group serves as a protecting group for the imidazole nitrogen. acs.orgyoutube.com

The synthesis of the parent compound, 2-phenylimidazole, can be achieved through several methods, most notably the Debus method, which involves the reaction of benzaldehyde, glyoxal, and ammonia. caloongchem.comcaloongchem.comgoogle.com Other synthetic routes include the dehydrogenation of 2-phenylimidazoline and various alkylation methods. caloongchem.comgoogle.com

The introduction of the ethoxymethyl group onto the 2-phenylimidazole scaffold is a strategic step to facilitate further chemical transformations. By protecting the N1-position, subsequent reactions can be directed to other positions on the imidazole ring or the phenyl group. The ethoxymethyl group is an acetal-type protecting group and can be cleaved under acidic conditions to regenerate the N-H bond. wikipedia.orgyoutube.com The choice of the ethoxymethyl group offers a balance of stability and ease of removal, making it a useful tool in the synthesis of more complex imidazole-containing molecules.

The study of N-substituted imidazoles like this compound is integral to the development of new synthetic methodologies and the construction of novel molecular architectures with potential applications in various fields of chemical research. rsc.orggoogle.comtcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(ethoxymethyl)-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-15-10-14-9-8-13-12(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRJIJXJKJZKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=CN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516328
Record name 1-(Ethoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86119-53-1
Record name 1-(Ethoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethoxymethyl 2 Phenylimidazole and Its Derivatization

Strategies for N-Ethoxymethylation of 2-Phenylimidazole (B1217362)

The introduction of an ethoxymethyl group onto the N1 position of the 2-phenylimidazole ring is a key synthetic step. This transformation is typically achieved through N-alkylation procedures, which can be performed directly on pre-synthesized 2-phenylimidazole or integrated into a one-pot sequence.

The most straightforward method for the synthesis of 1-(Ethoxymethyl)-2-phenylimidazole is the direct N-alkylation of 2-phenylimidazole. This reaction involves the deprotonation of the imidazole (B134444) N-H proton with a suitable base to form an imidazolide (B1226674) anion, which then acts as a nucleophile, attacking an ethoxymethyl electrophile such as chloromethyl ethyl ether.

Commonly employed bases for this transformation include alkali metal hydrides, such as sodium hydride (NaH), or strong alkali metal hydroxides like potassium hydroxide (KOH). The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can effectively solvate the resulting ions. The choice of base and solvent can influence reaction rates and yields.

The general reaction scheme is as follows: 2-Phenylimidazole + Base → 2-Phenylimidazolide anion 2-Phenylimidazolide anion + Chloromethyl ethyl ether → this compound

Table 1: Representative Conditions for Direct N-Alkylation of 2-Phenylimidazole

BaseElectrophileSolventTypical Temperature
Sodium Hydride (NaH)Chloromethyl ethyl etherTetrahydrofuran (THF)0 °C to Room Temperature
Potassium Hydroxide (KOH)Chloromethyl ethyl etherDimethylformamide (DMF)Room Temperature
Potassium carbonate (K2CO3)Bromomethyl ethyl etherAcetonitrile (CH3CN)Reflux

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediate compounds. A plausible one-pot protocol for this compound involves the initial formation of the 2-phenylimidazole ring, followed by in-situ N-ethoxymethylation.

Regioselective Functionalization of the Imidazole Ring of this compound

Once synthesized, the this compound scaffold can be further modified. A powerful strategy for achieving regioselective functionalization is Directed Ortho-Metalation (DoM), which utilizes the N1-substituent to direct deprotonation to a specific position on the imidazole ring.

The ethoxymethyl group at the N1 position of the imidazole ring can serve as an effective Directed Metalation Group (DMG). baranlab.org The oxygen atom within the ethoxymethyl moiety can coordinate to a strong organolithium base, positioning it in proximity to the C2 proton of the imidazole ring. This coordination facilitates the regioselective abstraction of the C2 proton, which is the most acidic proton on the imidazole ring, leading to the formation of a C2-lithiated intermediate. uwindsor.ca

The generation of the 2-lithio-1-(ethoxymethyl)-2-phenylimidazole anion is typically achieved by treating the parent compound with a strong alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). uwindsor.ca These reactions are conducted under anhydrous conditions in aprotic ethereal solvents like THF or diethyl ether at low temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium intermediate. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and accelerate the lithiation process. baranlab.org

Once formed, this C2-lithiated species is a potent nucleophile and can react with a wide array of electrophiles in a process known as electrophilic quenching. This allows for the introduction of various functional groups specifically at the C2 position of the imidazole ring.

The scope of the electrophilic quench is broad, enabling the synthesis of a diverse range of C2-substituted imidazoles. However, the success of the reaction depends on the stability of the C2-lithio anion and the reactivity of the chosen electrophile.

Scope of Electrophiles:

Alkylating agents: Alkyl halides (e.g., methyl iodide, benzyl bromide) can introduce alkyl groups.

Carbonyl compounds: Aldehydes and ketones react to form secondary and tertiary alcohols, respectively.

Carbon dioxide: Quenching with CO2, followed by acidic workup, yields a carboxylic acid.

Silylating agents: Reagents like trimethylsilyl chloride (TMSCl) introduce silyl groups.

Disulfides: Reaction with disulfides can introduce thioether functionalities.

Limitations:

Stability of the Anion: The C2-lithio intermediate must be kept at low temperatures to prevent decomposition or undesired side reactions.

Electrophile Reactivity: Electrophiles with acidic protons may be deprotonated by the C2-anion rather than undergoing nucleophilic attack.

Steric Hindrance: Very bulky electrophiles may react slowly or not at all due to steric hindrance at the C2 position.

Table 2: Examples of C2-Functionalization of this compound via DoM

Electrophile (E+)ReagentResulting C2-SubstituentProduct Class
D+Deuterium oxide (D2O)-DDeuterated Imidazole
CH3-Iodomethane (CH3I)-CH3C2-Methylated Imidazole
(CH3)3Si-Trimethylsilyl chloride (TMSCl)-Si(CH3)3C2-Silylated Imidazole
HO-CH(Ph)-Benzaldehyde (PhCHO)-CH(OH)Ph(Imidazol-2-yl)methanol
HOOC-Carbon dioxide (CO2)-COOHImidazole-2-carboxylic acid

Transition-Metal-Catalyzed C-H Activation and Functionalization

Direct C-H bond activation has become a paramount strategy in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For this compound, the presence of the phenyl group at the C2 position makes the C4 and C5 positions primary targets for such functionalization.

Palladium-catalyzed direct C-H arylation is a powerful tool for forging carbon-carbon bonds. researchgate.net In the case of this compound, the C2 position is already substituted. Consequently, palladium-catalyzed C-H arylation is directed towards the C4 and C5 positions of the imidazole ring. The regioselectivity between C4 and C5 can be influenced by the steric and electronic nature of the coupling partners and the catalytic system employed.

Research on related N-substituted imidazoles has demonstrated that the C5 position is often preferentially arylated. nih.gov This preference is generally attributed to electronic factors and the mechanism of C-H activation, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov The ethoxymethyl group at the N1 position serves as a protecting group and influences the electronic properties of the imidazole ring, but functionalization remains highly feasible.

While studies specifically detailing the C-H arylation of this compound are not abundant, data from analogous systems provide insight into typical reaction conditions. Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common catalysts, often used in conjunction with phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity and selectivity. researchgate.netacs.org

Table 1: Representative Conditions for Palladium-Catalyzed C5-Arylation of N-Substituted Imidazoles

Imidazole Substrate Aryl Halide Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
1-Methylimidazole 4-Bromotoluene Pd(OAc)₂ / PPh₃ K₂CO₃ DMA 140 85 nih.gov
1-Methyl-2-phenylimidazole 4-Iodoanisole Pd(OAc)₂ / DavePhos Cs₂CO₃ Dioxane 120 78 General

This table is interactive. Users can sort data by column.

Beyond palladium, other transition metals like nickel, rhodium, and ruthenium have been effectively used for C-H functionalization of azoles. rsc.orgdntb.gov.ua Nickel catalysis, in particular, has emerged as a cost-effective alternative for C-H arylation and alkylation. Nickel-catalyzed systems can activate C-H bonds and couple them with a variety of electrophiles, including phenol and enol derivatives, which are often challenging substrates for palladium catalysts. nih.gov

For this compound, a nickel-based system, such as one employing Ni(OTf)₂ with a diphosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (dcype), could facilitate C-H arylation at the C5 position with aryl chlorides or phenol derivatives. nih.gov The choice of a tertiary alcohol as a solvent has been shown to be crucial for the success of nickel-catalyzed C-H coupling of imidazoles. nih.gov

The success of transition-metal-catalyzed C-H activation hinges critically on the design of the ligand and the optimization of the catalyst system. snnu.edu.cn Ligands are not merely spectator species; they modulate the steric and electronic properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability.

For the C-H arylation of imidazoles, a variety of ligands have been explored:

Phosphine Ligands: Buchwald-type biaryl phosphines and other electron-rich, bulky phosphines are highly effective in palladium-catalyzed reactions, promoting oxidative addition and reductive elimination steps. mit.edu

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with metal centers, leading to highly stable and active catalysts. PEPPSI-type palladium complexes with NHC ligands have shown promise in the C5 arylation of imidazoles with challenging substrates like aryl chlorides. researchgate.net

Nitrogen-Based Ligands: Ligands such as 1,10-phenanthroline can effectively support palladium catalysts for the C-H arylation of brominated imidazoles, allowing for subsequent functionalization. acs.org

Catalyst optimization involves screening different metal precursors, ligands, bases, solvents, and temperatures. The use of additives, such as pivalic or benzoic acid, can also be beneficial, often acting as a proton shuttle in the C-H activation step. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives of this compound

Nucleophilic aromatic substitution (SNAr) provides a complementary route to C-C and C-heteroatom bond formation. This pathway requires the presence of a halogen on the aromatic ring and is facilitated by electron-withdrawing groups. chemistrysteps.com For this compound, SNAr reactions can be envisioned on derivatives halogenated at the C4 or C5 positions of the imidazole ring or on the C2-phenyl ring.

The imidazole ring itself is electron-rich, which generally disfavors SNAr. However, strategic placement of electron-withdrawing groups or quaternization of the imidazole nitrogen can activate the system. More commonly, SNAr is performed on a halogenated C2-phenyl ring, particularly if it bears electron-withdrawing substituents like a nitro group ortho or para to the halogen. libretexts.org

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the halide. While long presumed to be a stepwise process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.gov

Table 2: Potential SNAr Reactions on Halogenated this compound Derivatives

Halogenated Substrate Nucleophile Product Type Key Requirement
1-(Ethoxymethyl)-2-(4-chlorophenyl)imidazole NaOMe Aryl ether Activation (e.g., nitro group on phenyl ring)
4-Bromo-1-(ethoxymethyl)-2-phenylimidazole Piperidine 4-Amino-imidazole derivative Harsh conditions or ring activation

This table is interactive. Users can sort data by column.

Cycloaddition Reactions Involving Activated this compound Derivatives

While the imidazole ring is aromatic, its derivatives can participate in cycloaddition reactions under specific conditions, typically requiring activation to overcome the aromatic stabilization energy. One approach involves the formation of imidazole-based azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles. This strategy allows for the construction of fused polycyclic systems.

Another possibility involves Diels-Alder or [4+2] cycloaddition reactions. This would necessitate converting the imidazole into a less aromatic or non-aromatic diene or dienophile. For instance, functionalization of the imidazole ring to form an exocyclic double bond could create a diene system capable of reacting with a suitable dienophile. Such transformations are often complex and substrate-specific.

Oxidative Coupling and Functionalization Strategies

Oxidative coupling reactions involve the formation of a new bond between two C-H bonds under oxidative conditions, often catalyzed by a transition metal. nih.gov This approach is highly atom-economical as it avoids the use of pre-halogenated starting materials.

For this compound, an intramolecular oxidative coupling could be envisioned between the C5-H of the imidazole and an ortho C-H of the C2-phenyl ring, leading to a fused polycyclic aromatic system. Such reactions are typically catalyzed by Pd(II) species, which are regenerated by an oxidant like Cu(II), Ag(I), or molecular oxygen. This strategy has been applied to construct various fused heterocyclic scaffolds. researchgate.net

Intermolecular oxidative coupling is also feasible, for example, between the C5-H of the imidazole and another arene. These reactions often require a directing group to achieve high regioselectivity, but direct coupling of electron-rich heterocycles like imidazoles with certain arenes can be achieved under specific catalytic conditions.

Mechanistic Investigations into Reactions Involving 1 Ethoxymethyl 2 Phenylimidazole

Elucidation of Reaction Mechanisms for N-Ethoxymethyl Group Introduction

The introduction of the ethoxymethyl (EOM) group onto the N-1 position of the 2-phenylimidazole (B1217362) ring is a crucial step in leveraging its synthetic potential. This process typically proceeds via a nucleophilic substitution reaction. The imidazole (B134444) nitrogen acts as the nucleophile, attacking the electrophilic carbon of an ethoxymethylating agent, such as ethoxymethyl chloride (EOM-Cl).

The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The mechanism involves the initial deprotonation of 2-phenylimidazole by a suitable base, such as sodium hydride (NaH) or a tertiary amine, to generate the corresponding imidazolide (B1226674) anion. This highly nucleophilic anion then attacks the chloromethyl ethyl ether, displacing the chloride ion in an SN2 fashion to furnish 1-(ethoxymethyl)-2-phenylimidazole. The choice of base and solvent can influence the reaction rate and yield.

Mechanistic Pathways of Regioselective Lithiation and Electrophilic Capture

The N-ethoxymethyl group plays a pivotal role in directing the regioselective deprotonation of the imidazole ring. The presence of the EOM group facilitates the lithiation at the C2 position. This is attributed to the coordinating ability of the oxygen atom in the ethoxymethyl group, which stabilizes the organolithium intermediate.

The mechanism involves the treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). The base abstracts the proton at the C2 position, which is the most acidic proton on the imidazole ring due to the inductive effect of the adjacent nitrogen atoms. The resulting 2-lithio-1-(ethoxymethyl)-2-phenylimidazole intermediate is stabilized by chelation between the lithium cation and the oxygen atom of the EOM group.

This lithiated species is a potent nucleophile and readily reacts with a wide array of electrophiles. The "electrophilic capture" step proceeds via the attack of the carbanionic C2 center on the electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position. This two-step sequence of directed lithiation followed by electrophilic quench provides a powerful strategy for the synthesis of diverse 2-substituted imidazole derivatives. The reaction of phenyllithium (B1222949) with α,β-unsaturated carbonyl compounds, like E-cinnamaldehyde, has been shown to be highly sensitive to reaction conditions, with the aggregation state of the organolithium reagent playing a crucial role. mdpi.com In some cases, dimeric phenyllithium is proposed to be the reactive species. mdpi.com

Detailed Catalytic Cycles for Transition-Metal-Mediated Functionalization Reactions

Transition-metal catalysis offers a versatile platform for the functionalization of this compound. Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for introducing aryl or vinyl substituents. libretexts.orgnih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involving an aryl halide and an organoboron reagent typically involves three key steps: libretexts.orgyoutube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent (R-B(OR')2), activated by a base, transfers its organic group (R) to the Pd(II) center, displacing the halide. This forms a new Pd(II)-R species.

Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Nickel-catalyzed couplings follow a similar mechanistic paradigm. nih.govresearchgate.net The choice of ligands, base, and solvent can significantly impact the efficiency and selectivity of these catalytic processes. For instance, in some nickel-catalyzed Suzuki couplings of phenols, water has been found to remarkably improve the one-pot process. nih.gov

Exploration of Intermediates and Transition States in Derivatization Processes

The derivatization of this compound involves various intermediates and transition states that dictate the reaction outcome. In the case of regioselective lithiation, the key intermediate is the 2-lithiated species, stabilized by intramolecular coordination. Computational studies can provide valuable insights into the geometry and energetics of this intermediate and the subsequent transition state for electrophilic attack.

For transition-metal-catalyzed reactions, the characterization of intermediates within the catalytic cycle is crucial for understanding reaction mechanisms and optimizing conditions. Spectroscopic techniques and computational modeling can be employed to study the structure and reactivity of the Pd(II) or Ni(II) intermediates formed during oxidative addition and transmetalation. The nature of the ligands coordinated to the metal center plays a critical role in stabilizing these intermediates and influencing the rate of reductive elimination.

Mechanism of N-Ethoxymethyl Group Cleavage (Deprotection)

The removal of the N-ethoxymethyl protecting group is a critical final step in many synthetic sequences. The lability of this group under acidic conditions is a key feature, but alternative deprotection strategies also exist.

Acid-Catalyzed Hydrolysis Mechanisms

The most common method for cleaving the N-ethoxymethyl group is acid-catalyzed hydrolysis. libretexts.org The mechanism involves the protonation of the ether oxygen of the ethoxymethyl group by a strong acid. This protonation makes the methylene (B1212753) carbon more electrophilic. Subsequently, a nucleophile, typically water, attacks this carbon, leading to the cleavage of the carbon-oxygen bond. The initial products are 2-phenylimidazole, formaldehyde, and ethanol. The reaction is often driven to completion by the volatility of formaldehyde. The ease of cleavage can be influenced by the strength of the acid and the reaction temperature.

Alternative Deprotection Strategies (e.g., thermal, reductive, enzymatic)

While acid-catalyzed hydrolysis is prevalent, alternative methods for deprotection can be advantageous when dealing with acid-sensitive substrates.

Thermal Deprotection: In some cases, N-alkoxymethyl groups can be removed by heating. arkat-usa.org The mechanism of thermal deprotection likely involves an elimination reaction, although this is less common for the simple ethoxymethyl group compared to other derivatives.

Reductive Cleavage: Reductive cleavage offers a mild alternative for removing certain protecting groups. numberanalytics.comrsc.orgrsc.org This can involve the use of reducing agents that selectively cleave the N-C bond. For instance, methods developed for the reductive cleavage of N-O bonds in amides might be adaptable. rsc.org The general mechanism of reductive cleavage involves the transfer of electrons from a reducing agent to the substrate, leading to bond cleavage. numberanalytics.com

Enzymatic Deprotection: The use of enzymes for deprotection is a growing area in green chemistry. nih.gov While specific enzymes for the cleavage of the N-ethoxymethyl group from imidazoles are not widely reported, the principle relies on the high selectivity of enzymes to catalyze bond cleavage under mild conditions. For example, esterases and lipases have been identified for the selective removal of tert-butyl ester protecting groups. nih.gov The development of suitable enzymes could provide a highly specific and environmentally benign method for the deprotection of this compound.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(Ethoxymethyl)-2-phenylimidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the electronic environment of each nucleus.

¹H, ¹³C, and ¹⁵N NMR Studies for Atom Connectivity and Electronic Environment

For 2-phenylimidazole (B1217362), the protons on the imidazole (B134444) ring typically appear in the aromatic region of the ¹H NMR spectrum. chemicalbook.com The introduction of the ethoxymethyl group at the N1 position would induce characteristic shifts in the signals of the imidazole ring protons and introduce new signals corresponding to the ethoxymethyl moiety. Specifically, a singlet for the N-CH₂-O protons and a quartet and triplet for the ethyl group (O-CH₂-CH₃) would be expected.

In ¹³C NMR spectroscopy of 2-phenylimidazole, the carbon atoms of the imidazole ring and the phenyl ring exhibit distinct resonances. nih.gov The C2 carbon, being attached to two nitrogen atoms and a phenyl group, typically appears at a downfield chemical shift. The introduction of the ethoxymethyl group would cause a downfield shift for the adjacent C2 and C5 carbons of the imidazole ring and introduce new peaks for the methylene (B1212753) and methyl carbons of the ethoxymethyl group.

¹⁵N NMR spectroscopy, although less common, provides direct insight into the electronic environment of the nitrogen atoms. For imidazole derivatives, the chemical shifts of the nitrogen atoms are sensitive to substitution and protonation state.

¹H and ¹³C NMR Data for Related Imidazole Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-Phenyl-1H-benzimidazole rsc.orgDMSO12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H)151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45
1-Ethylimidazole chemicalbook.comN/AN/AData available but not listed in snippet

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Complex Derivatives

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are essential for complete structural assignment.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons, for instance, to confirm the ethyl group's structure within the ethoxymethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connection of the ethoxymethyl group to the N1 position of the imidazole ring and the phenyl group to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule, such as the relative orientation of the phenyl and imidazole rings.

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy would be used to confirm the presence of key structural features and to monitor the progress of its synthesis.

The IR spectrum of 2-phenylimidazole shows characteristic bands for N-H stretching (if unsubstituted), C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings. researchgate.netspectrabase.comchemicalbook.com The introduction of the ethoxymethyl group would result in the appearance of characteristic C-O-C stretching bands, typically in the region of 1150-1085 cm⁻¹, and the disappearance of the N-H stretching band, confirming the substitution at the N1 position.

Characteristic IR Absorption Bands for Related Imidazole Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)
2-Phenyl-1H-phenanthro[9,10-d]imidazole researchgate.netC-H (substituted benzene)764, 775, 1449, 1483, 1581
2-Phenyl-1H-phenanthro[9,10-d]imidazole researchgate.netN-H1521, 1549, 3476
2-Ethyl-1H-benzo[d]imidazole researchgate.netGeneral fingerprint region4000-400

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Novel Derivatives

The crystal structure of 2-phenylimidazole reveals a planar imidazole ring and a phenyl ring that is twisted relative to the imidazole plane. nih.gov In a hypothetical crystal structure of this compound, key parameters of interest would include the conformation of the ethoxymethyl group, the dihedral angle between the phenyl and imidazole rings, and any intermolecular interactions, such as hydrogen bonding or π-stacking, which would influence the solid-state properties of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₄N₂O).

The fragmentation pattern observed in the mass spectrum provides additional structural information. For instance, the mass spectrum of 2-phenylimidazole shows a prominent molecular ion peak at m/z 144, with other significant fragments at m/z 117 and 90. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the ethoxymethyl group or parts of it, providing further evidence for the proposed structure.

Raman Spectroscopy and Chiroptical Methods for Specific Research Applications (if applicable to derivatives)

Raman spectroscopy, a complementary vibrational spectroscopic technique to IR, can provide valuable information about the molecular structure, particularly for symmetric vibrations and skeletal modes of the aromatic rings.

Chiroptical methods, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are relevant for chiral derivatives of this compound. If a chiral center were introduced into the molecule, these techniques would be essential for determining the absolute configuration and studying the chiroptical properties of the resulting enantiomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

There are no specific studies detailing the quantum chemical calculations of 1-(Ethoxymethyl)-2-phenylimidazole. Such studies would typically involve the computation of the molecule's electronic properties, including the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. The distribution of electron density and the resulting atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, have not been reported for this specific molecule.

Density Functional Theory (DFT) Investigations of Reaction Energetics, Activation Barriers, and Transition State Geometries

Investigations using Density Functional Theory (DFT) to determine the energetics of reactions involving this compound, such as its synthesis or degradation, are not found in the surveyed literature. Consequently, data on activation barriers and the geometries of transition states for its reactions are unavailable. These calculations are fundamental for understanding reaction kinetics and mechanisms.

Computational Modeling of Regioselectivity and Stereoselectivity in Functionalization Reactions

There is no published research on the computational modeling of functionalization reactions of this compound. Such studies would be invaluable for predicting the outcomes of chemical modifications to the molecule, for instance, in the development of new derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulations specifically for this compound have been reported. MD simulations are essential for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules.

Prediction of Spectroscopic Parameters via Computational Methods for Comparison with Experimental Data

While experimental spectroscopic data for related compounds may exist, there are no published computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound for comparison with experimental results. Such comparative studies are vital for validating computational models and accurately interpreting experimental spectra.

Applications of 1 Ethoxymethyl 2 Phenylimidazole in Advanced Organic Synthesis and Materials Science

Role as a Crucial Protecting Group for Temporarily Masking the N1-H of 2-Phenylimidazoles

In multi-step organic syntheses, it is often necessary to temporarily block a reactive site on a molecule to prevent unwanted side reactions. This process, known as protection, is a fundamental strategy in synthetic chemistry. The N1-H of the imidazole (B134444) ring in 2-phenylimidazole (B1217362) is acidic and nucleophilic, making it susceptible to reaction under various conditions. The ethoxymethyl (EOM) group in 1-(Ethoxymethyl)-2-phenylimidazole serves as an effective protecting group for this reactive site.

The introduction of the EOM group is typically achieved by reacting 2-phenylimidazole with an ethoxymethyl halide, such as ethoxymethyl chloride (EOMCl), in the presence of a base. This reversible derivatization renders the imidazole nitrogen non-nucleophilic and non-acidic, allowing for chemical transformations to be carried out on other parts of the molecule without interference from the imidazole N-H.

A key advantage of the EOM group is its stability under a range of conditions, yet it can be readily removed when desired. The deprotection, or cleavage, of the EOM group is typically accomplished under acidic conditions, regenerating the N1-H of the 2-phenylimidazole. This controlled installation and removal make the EOM group a valuable tool for synthetic chemists. The general scheme for the protection and deprotection is illustrated below:

Protection-Deprotection Scheme

Step Reaction Reagents Product
Protection N-Alkylation 2-Phenylimidazole, EOMCl, Base This compound

Versatile Synthetic Building Block for the Preparation of Diverse 2-Phenylimidazole Analogues

Beyond its role as a protected intermediate, this compound is a valuable starting material for the synthesis of a wide array of 2-phenylimidazole analogues. With the N1-position blocked, selective functionalization can be achieved at other positions of the imidazole ring, primarily at the C4 and C5 positions, as well as on the phenyl ring.

For instance, lithiation of this compound can be directed to specific carbon atoms, followed by quenching with various electrophiles to introduce a diverse range of substituents. This approach allows for the systematic modification of the 2-phenylimidazole scaffold, leading to the creation of libraries of compounds with potentially novel biological or material properties.

Reaction TypePosition of FunctionalizationElectrophile ExampleResulting Analogue (after deprotection)
HalogenationC4/C5N-Bromosuccinimide (NBS)4/5-Bromo-2-phenylimidazole
AlkylationC4/C5Alkyl Halide4/5-Alkyl-2-phenylimidazole
ArylationC4/C5Aryl Halide (via cross-coupling)4/5-Aryl-2-phenylimidazole
FormylationC4/C5Dimethylformamide (DMF)2-Phenylimidazole-4/5-carbaldehyde

Intermediate in the Total Synthesis of Complex Natural Products and Synthetic Compounds

The 2-phenylimidazole motif is present in a number of biologically active natural products and complex synthetic molecules. This compound can serve as a key intermediate in the construction of these larger, more intricate structures. Its stability and predictable reactivity allow for its incorporation into a synthetic route, with the EOM group being removed at a later stage to reveal the final target molecule.

Strategies for Integrating Functionalized Imidazole Moieties into Larger Frameworks

The integration of the this compound unit into larger molecular frameworks often involves cross-coupling reactions. For example, if the phenyl ring of the compound is functionalized with a halide or a boronic acid derivative, it can participate in reactions such as Suzuki, Stille, or Heck couplings. These powerful carbon-carbon bond-forming reactions enable the connection of the imidazole-containing fragment to other complex parts of the target molecule.

Another strategy involves the functionalization of the imidazole ring itself, as described in the previous section, followed by reactions that build upon the newly introduced functional groups. This stepwise approach, facilitated by the temporary protection of the N1-position, is a cornerstone of modern synthetic chemistry.

Application in the Design and Synthesis of Advanced Ligands for Transition Metal Catalysis

Imidazole-containing compounds are widely used as ligands in coordination chemistry and transition metal catalysis. researchgate.net The nitrogen atoms of the imidazole ring can coordinate to a metal center, influencing its catalytic activity and selectivity. researchgate.net this compound can be utilized as a precursor for the synthesis of more elaborate ligands.

By first functionalizing the 2-phenylimidazole core and then removing the EOM protecting group, ligands with specific steric and electronic properties can be tailored. For example, the introduction of phosphine (B1218219) or other coordinating groups onto the 2-phenylimidazole scaffold can lead to the formation of multidentate ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The design of such ligands is crucial for the development of new and more efficient catalytic systems. nih.govnih.gov

Potential in the Development of Functional Materials and Organic Electronics

The rigid, planar structure and the presence of heteroatoms in the 2-phenylimidazole core suggest its potential utility as a building block for functional organic materials. Molecules containing the 2-phenylimidazole unit may exhibit interesting photophysical or electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Routes for 1-(Ethoxymethyl)-2-phenylimidazole

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. Future research into the synthesis of this compound is expected to prioritize the development of sustainable and environmentally benign routes.

One promising avenue is the exploration of green solvents . Traditional syntheses of N-alkoxymethyl imidazoles often rely on volatile and hazardous organic solvents. Future methodologies will likely focus on the use of water, supercritical fluids like CO₂, ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene. nih.gov These solvents not only reduce the environmental footprint but can also offer unique reactivity and selectivity profiles.

Another key area is the development of atom-economical synthetic strategies . This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Multi-component reactions, where three or more reactants combine in a single step to form the product, represent a powerful tool in this regard. Research could focus on developing a one-pot synthesis of this compound from 2-phenylimidazole (B1217362), formaldehyde, and ethanol, or their equivalents, under catalytic conditions that maximize atom economy.

Furthermore, the use of renewable feedstocks is a critical component of sustainable synthesis. While the core phenyl and imidazole (B134444) rings are typically derived from petrochemical sources, future research may explore pathways from biomass-derived platform molecules. Although a direct route from biomass to this compound is a long-term goal, the synthesis of the ethoxymethylating agent or the imidazole core from renewable resources is a more immediate possibility.

Finally, biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. The use of enzymes to catalyze the N-ethoxymethylation of 2-phenylimidazole could offer significant advantages in terms of mild reaction conditions, high selectivity, and reduced waste generation. Future research will likely involve screening for or engineering enzymes capable of performing this specific transformation.

Table 1: Comparison of Potential Green Solvents for the Synthesis of this compound

Solvent ClassExamplesPotential AdvantagesPotential Challenges
WaterH₂ONon-toxic, non-flammable, inexpensivePoor solubility of organic reactants
Supercritical FluidsscCO₂Non-toxic, easily removableRequires high-pressure equipment
Ionic Liquids[BMIM][BF₄]Low volatility, tunable propertiesCost, potential toxicity, and biodegradability concerns
Bio-derived Solvents2-MeTHF, CyreneRenewable source, lower toxicityPerformance compared to traditional solvents

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The integration of the synthesis of this compound into continuous flow and automated platforms is a logical and promising future direction.

Microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. europa.euchemistryviews.org A continuous flow setup for the N-ethoxymethylation of 2-phenylimidazole would enable rapid optimization of reaction conditions and could be readily scaled up for industrial production. The enhanced heat and mass transfer in microreactors are particularly advantageous for exothermic reactions, improving safety and product consistency.

Automated synthesis platforms , which combine robotics with flow chemistry, can be employed for the high-throughput synthesis and screening of derivatives of this compound. These platforms can systematically vary reaction parameters and starting materials to rapidly generate libraries of related compounds for biological or materials science applications. This approach accelerates the discovery of new molecules with desired properties.

Furthermore, the integration of in-line purification and analysis techniques, such as chromatography and spectroscopy, into a continuous flow process for this compound would create a fully automated "synthesis-to-analysis" workflow. This would streamline the entire process, from starting materials to the final, purified product with real-time quality control.

Exploration of Novel Catalytic Systems for Enhanced Regioselectivity and Efficiency

The synthesis of this compound involves the selective N-alkoxymethylation of 2-phenylimidazole. While this reaction can be achieved using traditional methods, the development of novel catalytic systems can offer significant improvements in terms of efficiency, selectivity, and sustainability.

Future research will likely focus on heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. Materials such as zeolites, functionalized silica, and metal-organic frameworks (MOFs) could be explored as catalysts for the N-ethoxymethylation reaction. These catalysts can offer high activity and selectivity due to their well-defined active sites.

Organocatalysis , the use of small organic molecules as catalysts, provides a metal-free alternative for chemical transformations. The development of organocatalysts for the regioselective N-ethoxymethylation of 2-phenylimidazole would be a significant advancement, avoiding the potential for metal contamination in the final product.

For derivatives of this compound that possess chirality, the development of enantioselective catalytic systems will be crucial. This would enable the synthesis of single-enantiomer products, which is often a requirement for pharmaceutical applications. Chiral ligands in combination with metal catalysts or chiral organocatalysts could be employed to achieve high levels of enantioselectivity.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalyst TypeExamplesPotential Advantages
Heterogeneous CatalystsZeolites, MOFs, Functionalized SilicaEasy separation and recyclability, high stability
Homogeneous CatalystsTransition metal complexesHigh activity and selectivity
OrganocatalystsProline derivatives, ThioureasMetal-free, low toxicity
BiocatalystsEnzymes (e.g., transferases)High selectivity, mild reaction conditions

Application in Photoredox and Electrochemistry-Mediated Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. The application of these technologies to the synthesis and functionalization of this compound opens up new avenues for research.

Photoredox-catalyzed synthesis could provide a novel route to this compound. For instance, a photoredox-mediated N-alkoxymethylation of 2-phenylimidazole could proceed via radical intermediates, offering a different reaction pathway and potentially higher selectivity compared to traditional ionic methods. Furthermore, this compound itself could be investigated as a ligand or a component of a photocatalyst.

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. An electrochemical approach to the N-ethoxymethylation of 2-phenylimidazole would use electricity as a "reagent," avoiding the need for chemical oxidants or reductants and minimizing waste. nih.govscispace.comresearchgate.net The reaction could be precisely controlled by adjusting the applied voltage or current.

Beyond its synthesis, this compound can be a substrate for photoredox and electrochemistry-mediated functionalization . These methods could be used to introduce new functional groups onto the phenyl or imidazole rings, providing access to a wide range of derivatives that would be difficult to synthesize using traditional methods. For example, a photoredox-catalyzed C-H arylation could be used to modify the phenyl ring.

Advanced Computational Design of Next-Generation Imidazole-Based Scaffolds Utilizing Ethoxymethyl Protection Strategies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. Advanced computational methods can be used to design and predict the properties of novel imidazole-based scaffolds that incorporate the this compound moiety.

Quantum mechanics (QM) calculations , such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of this compound. These calculations can provide insights into the stability of the ethoxymethyl protecting group under various reaction conditions and can help in the design of more efficient synthetic routes.

Molecular docking and dynamics simulations can be used to predict the binding of this compound derivatives to biological targets, such as enzymes and receptors. This can guide the design of new drug candidates with improved potency and selectivity. The ethoxymethyl group can be strategically employed as a protecting group during the synthesis of more complex, biologically active molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The use of the ethoxymethyl group as a protecting strategy is crucial in multi-step syntheses of complex imidazole-based scaffolds. Computational studies can help in selecting the optimal protecting group strategy by predicting the stability and ease of removal of different protecting groups under various synthetic conditions. This allows for a more rational and efficient approach to the synthesis of next-generation functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Ethoxymethyl)-2-phenylimidazole, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available imidazole derivatives. For example, palladium-catalyzed C-H bond functionalization (e.g., direct arylation) can introduce substituents like the ethoxymethyl group . Key conditions include:

  • Catalyst system : Pd/Ph₃P with MgO as a base for C-4 arylation .
  • Solvent selection : Polar solvents (ethanol, methanol) under reflux to stabilize intermediates and enhance reaction efficiency .
  • Purification : Flash chromatography (gradient elution with hexane/EtOAC) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxymethyl protons at δ ~3.5–4.5 ppm and aromatic protons at δ ~7.0–7.5 ppm) .
  • IR spectroscopy : Peaks at ~1600–1650 cm⁻¹ indicate C=N stretching in the imidazole ring .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~230–250) validate molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Dust respirators, nitrile gloves, and safety goggles .
  • Emergency measures : Install safety showers and eye baths in the workspace .

Advanced Research Questions

Q. How can C-H bond functionalization strategies diversify this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic derivatization via transition-metal catalysis enables selective functionalization:

  • Palladium catalysis : Direct C-4 arylation using iodoarenes (e.g., introducing fluorophenyl groups for electronic modulation) .
  • Ruthenium catalysis : Switch to C-2' arylation for steric effects using [CpRu(Ph₃P)₂Cl] and Cs₂CO₃ .
  • Sequential arylation : Combine Pd and Rh catalysts (e.g., Rh(acac)(CO)₂) for orthogonal functionalization .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinase binding pockets). For example, docking poses may show ethoxymethyl groups occupying hydrophobic regions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to guide synthetic prioritization .

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Solvent polarity : Non-polar solvents (toluene) favor oxidative addition in Pd-catalyzed reactions, while polar aprotic solvents (DMF) stabilize charged intermediates .
  • Temperature control : Elevated temperatures (~100°C) accelerate C-H activation but may promote side reactions (e.g., decomposition of nitro groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.